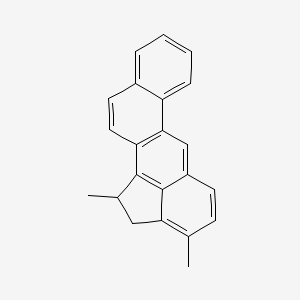
1,3-Dimethylcholanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethylcholanthrene is a polycyclic aromatic hydrocarbon known for its potent carcinogenic properties. It is a derivative of cholanthrene, with two methyl groups attached at the 1 and 3 positions of the molecule. This compound is primarily used in scientific research to study the mechanisms of carcinogenesis and the effects of polycyclic aromatic hydrocarbons on biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylcholanthrene can be synthesized through a multi-step process involving the alkylation of cholanthrene. One common method involves the Friedel-Crafts alkylation of cholanthrene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
The process requires careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylcholanthrene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric ferricyanide and other one-electron transfer oxidizing reagents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens, nitro compounds, and sulfonic acids are used under acidic conditions.
Major Products Formed
Oxidation: Major products include 1-hydroxy-3-methylcholanthrene and 1-keto-3-methylcholanthrene.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,3-Dimethylcholanthrene is extensively used in scientific research due to its carcinogenic properties. Some key applications include:
Chemistry: Studying the reactivity and chemical behavior of polycyclic aromatic hydrocarbons.
Biology: Investigating the biological effects of carcinogens on cellular processes and DNA.
Medicine: Understanding the mechanisms of carcinogenesis and developing potential cancer therapies.
Industry: Used as a reference compound in toxicological studies and environmental monitoring.
Mechanism of Action
1,3-Dimethylcholanthrene exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR). Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with xenobiotic response elements to regulate the expression of various genes involved in xenobiotic metabolism. This process leads to the formation of reactive metabolites that can interact with DNA, causing mutations and initiating carcinogenesis .
Comparison with Similar Compounds
Similar Compounds
3-Methylcholanthrene: Another potent carcinogen with similar structure and properties.
7,12-Dimethylbenz[a]anthracene: A polycyclic aromatic hydrocarbon with strong carcinogenic activity.
Benzo[a]pyrene: A well-known carcinogen found in tobacco smoke and grilled foods.
Uniqueness
1,3-Dimethylcholanthrene is unique due to its specific methylation pattern, which influences its reactivity and biological activity. Its ability to form specific reactive metabolites makes it a valuable compound for studying the detailed mechanisms of carcinogenesis and the effects of polycyclic aromatic hydrocarbons on biological systems .
Properties
CAS No. |
63041-61-2 |
|---|---|
Molecular Formula |
C22H18 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1,3-dimethyl-1,2-dihydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C22H18/c1-13-7-8-16-12-20-17-6-4-3-5-15(17)9-10-18(20)21-14(2)11-19(13)22(16)21/h3-10,12,14H,11H2,1-2H3 |
InChI Key |
WSZQILGMYQZUBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=CC3=CC4=C(C1=C23)C=CC5=CC=CC=C54)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



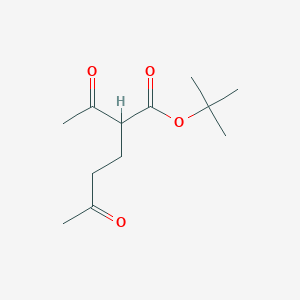
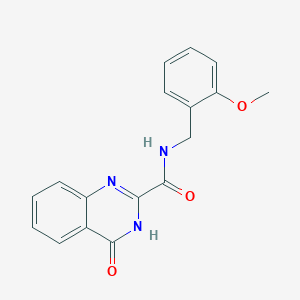
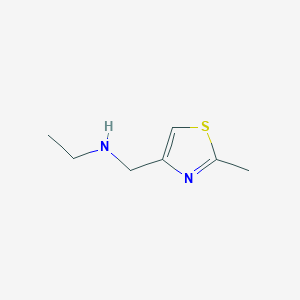
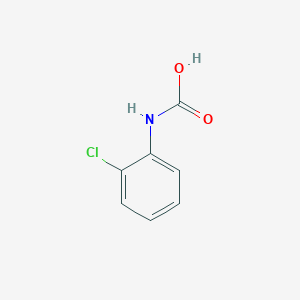




![3-(tert-Butoxycarbonyl)-7-(carbomethoxy)-3-azabicyclo[3.3.0]octane](/img/structure/B13976882.png)

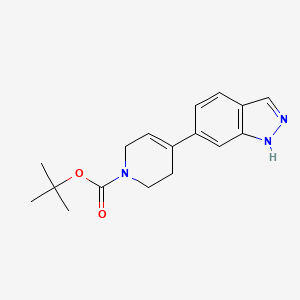
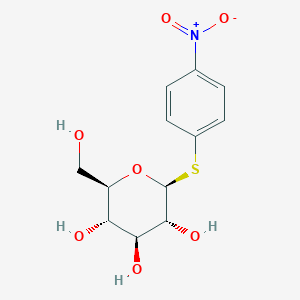
![3-[(4-Pyrazolo[1,5-b]pyridazin-3-yl-2-pyrimidinyl)amino]benzonitrile](/img/structure/B13976906.png)
